molecular formula C14H11Cl2NO B11543946 Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy-

Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy-

Cat. No.: B11543946
M. Wt: 280.1 g/mol
InChI Key: JSBRVNIDUOHPPX-UHFFFAOYSA-N
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Description

Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy- is a chemical compound with the molecular formula C14H11Cl2NO It is a derivative of benzenamine, characterized by the presence of chloro and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy- typically involves the condensation reaction between 3-chloro-4-methoxyaniline and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s structural features, such as the presence of chloro and methoxy groups, contribute to its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methyl-
  • Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-ethoxy-
  • Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-fluoro-

Uniqueness

Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy- is unique due to the presence of both chloro and methoxy substituents on the benzene ring. These substituents influence the compound’s chemical reactivity, biological activity, and physical properties. The methoxy group, in particular, enhances the compound’s solubility in organic solvents and may contribute to its biological activity by facilitating interactions with specific molecular targets .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C14H11Cl2NO/c1-18-14-7-6-12(8-13(14)16)17-9-10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

JSBRVNIDUOHPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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